molecular formula C9H13NO2 B2441517 Methyl 5-ethynylpiperidine-2-carboxylate CAS No. 1822440-88-9

Methyl 5-ethynylpiperidine-2-carboxylate

Cat. No.: B2441517
CAS No.: 1822440-88-9
M. Wt: 167.208
InChI Key: GWLGJHDGNFMINM-UHFFFAOYSA-N
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Description

Methyl 5-ethynylpiperidine-2-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of an ethynyl group at the 5-position and a carboxylate ester at the 2-position makes this compound unique and of interest in various fields of scientific research.

Scientific Research Applications

Methyl 5-ethynylpiperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or other biomolecules, and the downstream effects of this interaction .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that should be taken when handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynylpiperidine-2-carboxylate typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The carboxylate ester can be formed through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-ethynylpiperidine-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed in substitution reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Saturated hydrocarbons or alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Comparison with Similar Compounds

    Methyl 5-ethynylpyridine-2-carboxylate: Similar structure but with a pyridine ring instead of piperidine.

    Ethynylpiperidine-2-carboxylate: Lacks the methyl ester group.

    Methyl 5-ethynylpiperidine-3-carboxylate: The carboxylate group is at the 3-position instead of the 2-position.

Uniqueness: Methyl 5-ethynylpiperidine-2-carboxylate is unique due to the specific positioning of the ethynyl group and the carboxylate ester, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 5-ethynylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,7-8,10H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLGJHDGNFMINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CN1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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